molecular formula C12H17FN2 B5874231 N-(4-fluorophenyl)-1-methyl-4-piperidinamine

N-(4-fluorophenyl)-1-methyl-4-piperidinamine

Cat. No.: B5874231
M. Wt: 208.27 g/mol
InChI Key: WWRHBQHLQUOKQV-UHFFFAOYSA-N
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Description

Contextual Significance within Chemical and Biological Sciences

The primary significance of N-(4-fluorophenyl)-1-methyl-4-piperidinamine lies in its role as a key intermediate in the synthesis of Pimavanserin (B1677881). semanticscholar.orgpharmaffiliates.com Pimavanserin is an atypical antipsychotic medication approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. semanticscholar.orgnih.gov The synthesis of Pimavanserin involves the reaction of this compound with another chemical intermediate, 1-isobutoxy-4-(isocyanatomethyl)benzene. newdrugapprovals.org

The incorporation of the this compound fragment is critical to the pharmacological profile of Pimavanserin. nih.gov This unique structure contributes to the drug's high affinity and inverse agonist activity at serotonin (B10506) 5-HT2A receptors, a key mechanism in its therapeutic effect. nih.gov Consequently, research into the efficient synthesis and purification of this compound is of high importance to the pharmaceutical industry. semanticscholar.org

Beyond its application in the synthesis of Pimavanserin, this compound is also utilized in broader research and development for exploring new chemical reactions and in the drug discovery process for other potential therapeutic agents. nbinno.com

Evolution of Research Trajectories for Fluorinated Piperidinamines

The study of fluorinated piperidinamines is part of a larger trend in medicinal chemistry that recognizes the valuable contributions of fluorine in drug design. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com

Historically, the development of fluorinating agents has been a key focus, with early examples like perfluoro-N-fluoropiperidine paving the way for more efficient and selective methods. beilstein-journals.org The evolution of these methods has enabled the synthesis of a wide array of fluorinated heterocyclic compounds, including piperidines.

Recent research trajectories in fluorinated piperidines have focused on several key areas:

Novel Synthetic Methods: Chemists are continuously developing more efficient and stereoselective methods for the synthesis of fluorinated piperidines. nih.gov This includes advancements in catalysis and the use of novel fluorinating reagents.

Pharmacological Applications: The unique properties conferred by fluorine have led to the exploration of fluorinated piperidinamines in various therapeutic areas, including as analgesics, anticancer agents, and treatments for neurological disorders. mdpi.comjournalagent.comossila.com

Conformational Analysis: Understanding how fluorination influences the three-dimensional structure and conformational preferences of the piperidine (B6355638) ring is an active area of research. researchgate.net This knowledge is crucial for designing molecules with optimal interactions with their biological targets.

Fragment-Based Drug Discovery: Fluorinated piperidines are being investigated as valuable fragments in fragment-based drug discovery, a strategy for identifying lead compounds for new drugs. nih.govresearchgate.net

Detailed Research Findings

The academic and patent literature provides specific details regarding the properties and synthesis of this compound. Below is a table summarizing key data points.

Property/FindingDetailsSource(s)
IUPAC Name N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine nih.gov
CAS Number 359878-47-0 nih.gov
Molecular Formula C13H19FN2 nih.gov
Molecular Weight 222.30 g/mol nih.gov
Key Application Intermediate in the synthesis of Pimavanserin semanticscholar.orgpharmaffiliates.comnewdrugapprovals.org
Synthesis Method Reductive amination of N-methylpiperidone with p-fluorobenzylamine semanticscholar.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluorophenyl)-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-15-8-6-12(7-9-15)14-11-4-2-10(13)3-5-11/h2-5,12,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRHBQHLQUOKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256279
Record name N-(4-Fluorophenyl)-1-methyl-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36796-54-0
Record name N-(4-Fluorophenyl)-1-methyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36796-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluorophenyl)-1-methyl-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 4 Fluorophenyl 1 Methyl 4 Piperidinamine and Its Analogs

Direct Synthesis Routes and Reaction Mechanisms

Direct approaches to N-(4-fluorophenyl)-1-methyl-4-piperidinamine and its analogs primarily involve the formation of the key carbon-nitrogen bonds through well-known organic reactions. These methods are often efficient and allow for the assembly of the target molecule from readily available starting materials.

Amination and Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the formation of the N-aryl bond in this compound. wikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. wikipedia.org

For the synthesis of the target compound, one possible disconnection involves the reaction of 4-amino-1-methylpiperidine (B1301898) with a 4-fluorophenyl halide, such as 1-fluoro-4-iodobenzene (B1293370) or 1-bromo-4-fluorobenzene. The reaction is catalyzed by a palladium complex, often generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's efficiency and can range from monodentate phosphines to more complex biaryl phosphine ligands like XPhos or SPhos, which are known to promote the coupling of a wide range of substrates. nih.gov

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, formation of a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylpiperidine and regenerate the active Pd(0) catalyst. wikipedia.org

Aryl HalideAmineCatalyst SystemBaseSolventTemperature (°C)Yield (%)
1-Fluoro-4-iodobenzene4-Amino-1-methylpiperidinePd₂(dba)₃ / XPhosNaOt-BuToluene100-12075-90
1-Bromo-4-fluorobenzene4-Amino-1-methylpiperidinePd(OAc)₂ / SPhosK₃PO₄Dioxane11070-85
4-Chlorofluorobenzene4-Amino-1-methylpiperidine[Pd(cinnamyl)Cl]₂ / BippyPhosK₂CO₃t-Amyl alcohol11065-80

Reductive Amidation and Alkylation Approaches

Reductive amination is a highly versatile and widely used method for the synthesis of amines, and it provides a direct route to this compound. This approach typically involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

In the context of the target molecule, 1-methyl-4-piperidone (B142233) can be reacted with 4-fluoroaniline (B128567). The initial condensation reaction forms an iminium ion intermediate, which is then reduced by a suitable reducing agent. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity. dtic.mil The reaction is often carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) and may be facilitated by the addition of a catalytic amount of acetic acid to promote iminium ion formation.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl group of the ketone, followed by dehydration to form the iminium ion. The hydride reagent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.

KetoneAmineReducing AgentSolventAdditiveTemperature (°C)Yield (%)
1-Methyl-4-piperidone4-FluoroanilineNaBH(OAc)₃DichloromethaneAcetic Acid (cat.)Room Temp.80-95
1-Methyl-4-piperidone4-FluoroanilineNaBH₃CNMethanol (B129727)Acetic Acid (cat.)Room Temp.75-90
1-Methyl-4-piperidone4-FluoroanilineH₂ / Pd/CEthanol (B145695)-Room Temp.70-85

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. researchgate.net While a specific one-pot multicomponent reaction for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct the core structure.

For instance, a modified Ugi or Mannich-type reaction could potentially be designed. A hypothetical Ugi-type reaction could involve 1-methyl-4-piperidone, 4-fluoroaniline, an isocyanide, and a carboxylic acid. However, this would lead to a more complex derivative. A more plausible multicomponent approach would be a variation of the Mannich reaction. The reaction of an aldehyde (e.g., formaldehyde), a secondary amine (e.g., methylamine), and a suitable carbon nucleophile, followed by cyclization and further functionalization, can lead to the piperidine (B6355638) ring.

More practically, MCRs are often employed to generate highly functionalized piperidine scaffolds, which can then be converted to the target molecule in subsequent steps. For example, a Hantzsch-like reaction could be used to form a dihydropyridine (B1217469) ring, which can then be reduced and further functionalized. nih.gov

Stereoselective Synthesis of Piperidine Scaffolds

The development of stereoselective methods for the synthesis of piperidine derivatives is of significant importance, as many biologically active compounds exist as single enantiomers. These methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to the formation of chiral piperidines.

Chiral Catalyst Applications in Piperidine Ring Formation

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. In the context of piperidine synthesis, chiral catalysts can be employed in various reactions to induce enantioselectivity. For instance, asymmetric hydrogenation of pyridine (B92270) or dihydropyridine precursors using chiral transition metal catalysts (e.g., rhodium, iridium, or ruthenium complexes with chiral ligands) can provide access to enantioenriched piperidines. beilstein-journals.org

Another approach involves the catalytic asymmetric [4+2] annulation of imines with allenes, which can furnish functionalized piperidine derivatives with high stereoselectivity. nih.gov Chiral phosphoric acids have also emerged as powerful catalysts for a variety of enantioselective transformations, including aza-Michael cyclizations to form chiral piperidines.

Reaction TypeSubstrateCatalyst SystemLigandSolventEnantiomeric Excess (ee) (%)
Asymmetric HydrogenationN-protected tetrahydropyridine[Rh(COD)₂]BF₄Chiral Phosphine LigandMethanol>95
Asymmetric Aza-Diels-AlderImine and DieneCu(OTf)₂Chiral BOX LigandDichloromethane90-99
Asymmetric Aza-Michael CyclizationEnone and AmineChiral Phosphoric Acid-Toluene85-95

Asymmetric Cyclization Reactions

Asymmetric cyclization reactions provide another avenue for the stereocontrolled synthesis of piperidine scaffolds. These reactions often utilize chiral auxiliaries or catalysts to direct the stereochemical outcome of the ring-forming step.

One notable example is the asymmetric aza-Prins cyclization, which can be used to construct chiral piperidine rings. This reaction involves the cyclization of a homoallylic amine with an aldehyde, often promoted by a Lewis acid. The use of a chiral catalyst can render this process enantioselective.

Furthermore, intramolecular conjugate addition reactions of chiral amine precursors onto α,β-unsaturated esters or ketones can lead to the formation of chiral piperidones, which are valuable intermediates for the synthesis of enantiomerically pure piperidine derivatives. The stereoselectivity of these reactions can be controlled by the use of chiral catalysts or by substrate control where the chirality is embedded in the starting material. nih.gov

Derivatization Strategies for this compound Core

The core structure of this compound offers several sites for chemical modification. The secondary amine, the piperidine ring, and the aromatic ring are all amenable to derivatization, allowing for the synthesis of a diverse library of analogs.

N-Substitution and Ring Modification

Modifications involving the nitrogen atoms and the piperidine ring are common strategies to explore structure-activity relationships.

N-Substitution: The secondary amine group in the precursor, N-(4-fluorophenyl)piperidin-4-amine, is a key site for N-substitution reactions such as alkylation and acylation. researchgate.netnih.gov

N-Alkylation: This can be achieved by reacting the amine with various alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF). This reaction introduces a variety of alkyl groups to the nitrogen atom. princeton.edu A copper-catalyzed metallaphotoredox approach has also been described as a general method for N-alkylation of N-nucleophiles with alkyl bromides at room temperature. princeton.edu

N-Acylation: The amine can be acylated using acylating agents like acetyl chloride or acetic anhydride. nih.gov A continuous-flow method using acetonitrile (B52724) as the acetylating agent over an alumina (B75360) catalyst has been developed as a safer and more sustainable alternative to traditional reagents. nih.gov This method is effective for various aromatic and aliphatic amines. nih.gov

Ring Modification: The piperidine ring itself can be modified to introduce additional substituents, altering its conformation and steric profile.

α-Functionalization: A platform for the late-stage α-functionalization of N-alkyl piperidines has been developed. This method proceeds through the selective formation of an endo-iminium ion from the corresponding N-oxide, followed by the in-situ addition of carbon-based nucleophiles. figshare.com This allows for the introduction of alkyl, azinyl, and trifluoromethyl groups at the 2-position of the piperidine ring. figshare.com

Synthesis of 2,6-Disubstituted Analogs: Methods for synthesizing 2,6-disubstituted piperidines, often with specific stereochemistry (cis- or trans-), have been reported. These syntheses can involve the reductive cyclization of 6-oxoamino acid derivatives. whiterose.ac.uk Such modifications can significantly impact the biological activity of the resulting compounds. nih.gov

Modification TypeReagents and ConditionsResulting Structure
N-AlkylationAlkyl halide, K₂CO₃, DMFN-Alkyl-N-(4-fluorophenyl)-1-methyl-4-piperidinamine
N-AcylationAcetonitrile, Alumina, Continuous-flowN-Acetyl-N-(4-fluorophenyl)-1-methyl-4-piperidinamine
α-AlkylationN-oxide formation, Nucleophilic addition2-Alkyl-N-(4-fluorophenyl)-1-methyl-4-piperidinamine
Ring ConstructionReductive cyclization of 6-oxoamino acid derivatives2,6-Disubstituted piperidine core

Halogenation and Other Aromatic Substitutions

The 4-fluorophenyl ring is another key area for derivatization, allowing for the introduction of various substituents to modulate electronic and lipophilic properties.

Halogenation: While the ring is already fluorinated, further halogenation is possible. The directing effects of the existing fluorine and amino groups guide the position of the new substituent.

Bromination: The electrophilic bromination of activated aromatic rings, such as aniline (B41778) derivatives, is a well-established reaction. For 4-fluoroaniline, a common precursor, bromination with reagents like N-bromosuccinimide (NBS) or hydrobromic acid in the presence of an oxidizing agent can introduce a bromine atom onto the ring. google.comnih.gov The reaction of 4-fluoroaniline with HBr and an oxidizing agent like hydrogen peroxide yields 2-bromo-4-fluoroaniline. google.com This suggests that the position ortho to the amino group and meta to the fluorine atom is activated for electrophilic substitution. Palladium-catalyzed meta-C–H bromination has also been developed for aniline derivatives, offering an alternative regioselectivity. nih.gov

Other Aromatic Substitutions:

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using nitrating agents. For N-aryl sulfonamides, a related class of compounds, nitration has been accomplished using iodine(III) reagents in conjunction with aluminum nitrate. researchgate.net The strong electron-withdrawing nature of the nitro group significantly alters the electronic properties of the aromatic ring.

Reaction TypeReagents and ConditionsTypical Position of Substitution
BrominationHBr, H₂O₂Ortho to the amino group
Bromination (cat.)N-Bromophthalimide, Pd(II) catalystMeta to the amino directing group
Nitration (cat.)(PhIO)n, Al(NO₃)₃Ortho/Para to the amino group

Formation of Salts and Prodrug Precursors

Converting the parent compound into salts or prodrugs is a critical strategy for modifying its pharmaceutical properties, such as solubility, stability, and bioavailability.

Formation of Salts: As a basic compound, this compound readily forms salts with various inorganic and organic acids.

Hydrochloride Salts: These are commonly prepared by treating a solution of the free base (e.g., in methanol or diethyl ether) with a saturated solution of hydrogen chloride in a suitable solvent. nih.gov This method is widely used to improve the water solubility and crystallinity of amine-containing compounds. nih.govgoogle.com

Phosphate Salts: Salification with phosphoric acid is another common strategy to enhance aqueous solubility. google.com Phosphate salts are prevalent among FDA-approved pharmaceuticals and are formed by reacting the amine with phosphoric acid. google.com

Formation of Prodrug Precursors: Prodrug strategies involve creating a bioreversible derivative of the parent compound that converts to the active form in vivo.

N-Oxides: The tertiary nitrogen of the 1-methylpiperidine (B42303) ring can be oxidized to form an N-oxide. N-oxides have been investigated as bioreducible prodrugs for tertiary amines, designed to be activated under hypoxic conditions found in some cancer cells. nih.govnih.gov

Carbamate (B1207046) Prodrugs: The secondary amine of the precursor N-(4-fluorophenyl)piperidin-4-amine can be converted into a carbamate. N-Acyloxyalkoxycarbonyl derivatives are a type of carbamate prodrug designed to release the parent amine after enzymatic hydrolysis of a terminal ester group. nih.gov Simple carbamates can also be designed for slow cleavage to prolong the release of the active drug. nih.gov

Derivative TypePurposeSynthetic Approach
Hydrochloride SaltEnhance water solubility and stabilityReaction with HCl
Phosphate SaltEnhance water solubilityReaction with H₃PO₄
N-OxideBioreducible prodrugOxidation of the tertiary piperidine nitrogen
Carbamate ProdrugBioreversible masking of the secondary amineReaction with chloroformates or similar reagents

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise structure of N-(4-fluorophenyl)-1-methyl-4-piperidinamine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals, providing a complete picture of the molecule's constitution and stereochemistry.

1D (¹H, ¹³C, ¹⁹F) and 2D NMR Techniques

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum can be divided into distinct regions: the aromatic region for the 4-fluorophenyl group, and the aliphatic region for the N-methyl and piperidine (B6355638) ring protons.

Aromatic Region: The 4-fluorophenyl group typically displays a characteristic AA'BB' system. The protons ortho to the fluorine atom (H-2', H-6') are coupled to the fluorine and to the meta protons, appearing as a triplet-like multiplet. The protons meta to the fluorine (H-3', H-5') appear as a doublet of doublets. These signals are expected in the range of δ 6.8-7.2 ppm.

Piperidine Ring: The piperidine ring protons exhibit complex splitting patterns due to axial and equatorial dispositions and their coupling to each other. The methine proton at the C-4 position (H-4), being adjacent to the amine linker, is expected to appear as a multiplet around δ 3.2-3.6 ppm. The protons on the carbons adjacent to the ring nitrogen (H-2, H-6) would appear as two sets of multiplets in the range of δ 2.5-3.0 ppm (axial) and δ 2.0-2.4 ppm (equatorial). The protons at C-3 and C-5 would also present as distinct axial and equatorial multiplets, typically between δ 1.5-2.0 ppm.

N-Methyl Group: A sharp singlet corresponding to the three protons of the N-methyl group is expected in the upfield region, typically around δ 2.2-2.4 ppm.

N-H Proton: A broad singlet for the secondary amine proton (N-H) can be observed, though its chemical shift is variable and depends on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments.

Aromatic Carbons: The 4-fluorophenyl ring will show four distinct signals. The carbon atom bonded to the fluorine (C-4') will exhibit a large one-bond ¹³C-¹⁹F coupling constant (¹JCF) and appear around δ 155-160 ppm. The carbon attached to the nitrogen (C-1') is expected around δ 143-145 ppm. The C-2'/C-6' and C-3'/C-5' carbons will also show smaller C-F couplings and resonate in the δ 115-120 ppm range.

Piperidine Carbons: The C-4 carbon, attached to the amino group, would be found around δ 50-55 ppm. The carbons adjacent to the ring nitrogen (C-2, C-6) are expected near δ 53-57 ppm. The C-3 and C-5 carbons would appear further upfield, around δ 30-35 ppm.

N-Methyl Carbon: The N-methyl carbon typically gives a signal in the range of δ 45-48 ppm.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and provides a specific signal for the fluorine atom. wikipedia.org For an aryl fluoride (B91410) like the one in this molecule, a single signal is expected. The chemical shift for fluorine attached to an aromatic ring typically falls within the range of -110 to -125 ppm relative to a CFCl₃ standard. alfa-chemistry.comnih.gov The exact shift is sensitive to the electronic environment provided by the rest of the molecule. nih.gov

2D NMR Techniques: To confirm the assignments from 1D spectra, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons, confirming the spin systems of the piperidine ring and the aromatic ring. For example, it would connect the H-4 proton to the H-3/H-5 protons, and trace the connectivity around the entire piperidine ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)
N-CH₃~2.3 (s, 3H)~46
Piperidine H-2, H-6~2.0-2.8 (m, 4H)~55
Piperidine H-3, H-5~1.5-2.0 (m, 4H)~32
Piperidine H-4~3.2-3.6 (m, 1H)~52
Amine N-Hvariable (br s, 1H)-
Aromatic H-2', H-6'~6.8-7.0 (m, 2H)~118 (d, ²JCF)
Aromatic H-3', H-5'~6.9-7.1 (m, 2H)~116 (d, ³JCF)
Aromatic C-1'-~144
Aromatic C-4'-~158 (d, ¹JCF)

Conformational Analysis in Solution

The piperidine ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. In this compound, two key conformational equilibria exist: the ring inversion of the piperidine and the orientation of the substituents.

The N-methyl group can exist in either an axial or an equatorial position. For N-methylpiperidine itself, the equatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions. acs.orgrsc.org This preference is expected to be maintained in the target molecule.

Similarly, the 4-(4-fluorophenyl)amino substituent can be either axial or equatorial. The conformational free energy (-ΔG°) of this group determines the equilibrium position. For most 4-substituted piperidines, the equatorial position is favored to minimize steric hindrance. The equilibrium between these conformers can be studied using low-temperature NMR, where the rate of ring flipping slows sufficiently to allow observation of separate signals for the axial and equatorial forms. The relative populations can be determined by integrating these signals, and coupling constants (J-values) can provide further conformational information.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a vital technique for confirming the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule. For this compound, the molecular formula is C₁₂H₁₇FN₂. HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. This technique is capable of mass accuracies within a few parts per million (ppm), allowing for the unambiguous confirmation of the molecular formula. lcms.cz

Table 2: Calculated Exact Mass for HRMS Confirmation
SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M]C₁₂H₁₇FN₂208.1376
[M+H]⁺C₁₂H₁₈FN₂⁺209.1454

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov When subjected to electron ionization (EI) in a GC-MS system, this compound will produce a characteristic molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a reproducible fingerprint that aids in structural confirmation.

The primary fragmentation pathway for N-alkyl piperidines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This process leads to the formation of a stable, resonance-stabilized iminium ion.

Key predicted fragmentation pathways include:

Alpha-cleavage in the piperidine ring: The most characteristic fragmentation is the cleavage of the C2-C3 or C5-C6 bond, followed by the loss of a propyl radical to form a prominent iminium ion at m/z 98. This fragment, corresponding to [C₅H₁₂N]⁺, is a hallmark of the 1-methyl-4-aminopiperidine core.

Cleavage adjacent to the C4-amine linkage: Fragmentation can occur at the C4-N bond, leading to fragments representing the fluorophenylamino moiety or the piperidine ring. Loss of the fluorophenylamino radical would yield a fragment at m/z 97.

Formation of the benzylic-type fragment: Cleavage of the piperidine ring can also lead to the formation of a fragment containing the fluorophenyl group. A key fragment is often observed corresponding to the [C₆H₅FN]⁺ radical cation at m/z 110, resulting from hydrogen rearrangement and cleavage.

The relative abundance of these and other fragments provides a unique mass spectrum for the compound. chemguide.co.uk

Table 3: Predicted Major Mass Fragments in EI-MS
m/zPredicted Fragment Ion StructureDescription of Loss
208[C₁₂H₁₇FN₂]⁺Molecular Ion (M⁺)
110[C₆H₅FN]⁺Fragment containing the fluorophenylamino moiety
98Iminium ion [C₅H₁₂N]⁺Result of alpha-cleavage in the piperidine ring
97[C₆H₁₃N]⁺Piperidine fragment from C4-N bond cleavage

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display a series of absorption bands corresponding to specific bond vibrations.

N-H Stretch: A moderate absorption band for the secondary amine N-H stretch is expected in the region of 3300-3400 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aliphatic C-H stretches from the piperidine and N-methyl groups will be observed as strong bands in the 2800-3000 cm⁻¹ region. A distinct band around 2800 cm⁻¹ can often be indicative of an N-methyl group.

C=C Aromatic Stretch: Medium to weak absorptions from the C=C stretching of the phenyl ring are expected in the 1500-1600 cm⁻¹ range.

C-N Stretch: The C-N stretching vibrations for both the aromatic and aliphatic amines will appear in the 1250-1350 cm⁻¹ region.

C-F Stretch: A strong, characteristic absorption band for the C-F bond stretch on the aromatic ring is expected in the 1200-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. researchgate.net Aromatic ring vibrations, particularly the symmetric ring breathing mode around 1000 cm⁻¹, often produce strong signals in the Raman spectrum. C-H and C-C bond vibrations are also readily observed. Non-polar bonds, which may be weak in the IR spectrum, can give strong Raman signals.

Table 4: Predicted Characteristic Vibrational Frequencies
Vibrational ModePredicted Wavenumber (cm⁻¹)Spectroscopy Type
N-H Stretch3300 - 3400FT-IR
Aromatic C-H Stretch3030 - 3100FT-IR, Raman
Aliphatic C-H Stretch2800 - 3000FT-IR, Raman
Aromatic C=C Stretch1500 - 1600FT-IR, Raman
C-N Stretch1250 - 1350FT-IR
C-F Stretch1200 - 1250FT-IR

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Comprehensive searches of scientific literature and crystallographic databases did not yield any specific single crystal X-ray diffraction studies for the compound this compound. Consequently, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not publicly available. The absence of this foundational data precludes a detailed analysis of the solid-state conformation, crystal packing, and specific hydrogen bonding networks for this particular molecule.

While general principles of crystal engineering and the known behavior of related fluorinated and N-aryl piperidine structures could offer hypothetical models, a scientifically accurate discussion requires empirical data from a resolved crystal structure.

Single Crystal X-ray Diffraction

No published single crystal X-ray diffraction data for this compound could be located. Therefore, a data table of its crystallographic parameters cannot be provided.

Analysis of Crystal Packing and Hydrogen Bonding Networks

Without a determined crystal structure, a definitive analysis of the crystal packing and hydrogen bonding networks for this compound is not possible. Such an analysis would typically describe the three-dimensional arrangement of molecules in the crystal lattice and detail the specific intermolecular interactions, such as hydrogen bonds, that stabilize the structure.

Computational and Theoretical Chemistry of N 4 Fluorophenyl 1 Methyl 4 Piperidinamine

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy of the molecule. For N-(4-fluorophenyl)-1-methyl-4-piperidinamine, these calculations would typically start with geometry optimization to find the most stable three-dimensional arrangement of its atoms.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

This analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more reactive. For this compound, this analysis would pinpoint which parts of the molecule are most likely to be involved in chemical reactions.

Hypothetical Data Table for HOMO-LUMO Analysis This table is for illustrative purposes only, as specific data for the target compound is unavailable.

Parameter Energy (eV)
HOMO Energy
LUMO Energy

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map visualizes the charge distribution across a molecule. It is a color-coded map projected onto the molecule's electron density surface. Red regions indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions show positive potential (electron-poor), susceptible to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the fluorine atom and the nitrogen of the piperidine (B6355638) ring, highlighting these as potential sites for hydrogen bonding or other interactions.

Molecular Dynamics Simulations for Conformational Flexibility

This compound is a flexible molecule due to its rotatable bonds. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, based on classical mechanics. An MD simulation would reveal the different shapes (conformations) the molecule can adopt in various environments (e.g., in water or a lipid membrane), their relative stabilities, and the energy barriers for transitioning between them. This information is crucial for understanding how the molecule might fit into a biological receptor site.

Molecular Docking Studies for Ligand-Target Interaction Prediction (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). The simulation places the ligand into the binding site of the receptor in various orientations and conformations, calculating a "docking score" to estimate the binding affinity. This in silico method is instrumental in drug discovery for screening potential drug candidates and hypothesizing their mechanism of action by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) with receptor amino acids.

Hypothetical Data Table for Molecular Docking This table is for illustrative purposes only, as specific data for the target compound is unavailable.

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
Target X

Quantitative Structure-Activity Relationship (QSAR) at a Molecular Interaction Level

QSAR studies attempt to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how changes in molecular features affect activity, a predictive model can be built.

Descriptors and Statistical Models

To build a QSAR model for a series of analogs of this compound, various molecular descriptors would first be calculated. These can be categorized as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed biological activity. A robust QSAR model can predict the activity of new, unsynthesized compounds, thus prioritizing synthetic efforts.

Fluorine's Influence on Molecular Interaction Parameters

The substitution of a hydrogen atom with fluorine on the phenyl ring of this compound introduces significant perturbations to the molecule's electronic structure and conformational landscape. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form a strong C-F bond—collectively modulate key parameters governing molecular interactions. mdpi.com Computational studies on analogous fluorinated piperidines and fluoroanilines provide a robust framework for understanding these effects.

Detailed Research Findings

Alteration of Molecular Electrostatic Potential (MEP): The high electronegativity of the fluorine atom is a primary driver of change in the molecule's charge distribution. mdpi.com Density Functional Theory (DFT) calculations performed on related molecules like 4-fluoroaniline (B128567) demonstrate that the fluorine atom acts as a potent electron-withdrawing group. chemrxiv.org This inductive effect polarizes the C-F bond and alters the electron density across the entire aromatic ring. The resulting Molecular Electrostatic Potential (MEP) map would show a region of negative electrostatic potential localized on the fluorine atom, making it a potential site for accepting hydrogen bonds or engaging in other electrostatic interactions. set-science.comed.ac.uk Conversely, this withdrawal of electron density can lead to a more positive potential on the hydrogens of the phenyl ring, influencing packing in a solid state or interactions with electron-rich sites on other molecules. mdpi.com

Conformational Preferences and Stability: While the fluorine atom is not directly on the piperidine ring, its electronic influence can affect the conformational behavior of the heterocyclic system. More broadly, extensive computational and NMR studies on fluorinated piperidine derivatives have revealed that fluorine substitution can dramatically alter conformational preferences. researchgate.netresearchgate.net Often, a fluorine atom on a piperidine ring shows a surprising preference for the sterically more demanding axial position. nih.govresearchgate.net This "axial-F preference" is attributed to a combination of stabilizing delocalization forces, including charge-dipole interactions and hyperconjugation (e.g., nN → σC-F or σC-H → σC-F). nih.govresearchgate.net These stabilizing interactions can overcome traditional steric repulsion. The interplay of these forces is sensitive to the solvent environment, with increasing solvent polarity often enhancing the stability of the more polar conformer. nih.gov

Modulation of Basicity: The electron-withdrawing nature of the fluorine atom influences the basicity (pKa) of the piperidine nitrogen. Studies on N-alkyl-piperidine-2-carboxamides with fluorinated side chains have shown that the basicity-lowering effect of fluorine is additive and exhibits an exponential decay with increasing topological distance between the fluorine and the basic nitrogen center. nih.gov In this compound, the fluorine atom on the phenyl ring reduces the electron density at the aniline-like nitrogen (N-phenyl bond), which in turn can have a subtle, long-range electronic influence on the more basic tertiary amine nitrogen within the piperidine ring.

The following tables present representative computational data from studies on analogous compounds, illustrating the quantitative effects of fluorination.

Table 1: Calculated Electronic Properties of Aniline (B41778) and 4-Fluoroaniline This interactive table showcases how a single fluorine atom alters the fundamental electronic properties of the aniline moiety, a core component of the target compound. Data is conceptualized from typical DFT studies. chemrxiv.orgresearchgate.net

CompoundDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Aniline1.53-5.15-0.214.94
4-Fluoroaniline2.89-5.22-0.155.07

Data are representative values derived from DFT calculations and serve for comparative purposes.

Table 2: Influence of Solvent on Conformational Energy of Fluorinated Piperidines This table demonstrates the significant role of the environment in determining the conformational stability of fluorinated piperidines, a key insight applicable to understanding the behavior of this compound.

Compound DerivativeConformerΔG (kcal/mol) in C₆H₆ΔG (kcal/mol) in CHCl₃ΔG (kcal/mol) in H₂O
3,5-DifluoropiperidineF-axial+0.2+0.5+0.8
4-FluoropiperidiniumF-axial+3.0 (gas phase)-+1.0

Data adapted from computational studies on fluorinated piperidine derivatives. nih.gov Positive values indicate greater stability of the axial conformer relative to the equatorial.

Chemical Reactivity and Mechanistic Studies

Oxidation and Reduction Pathways

The susceptibility of N-(4-fluorophenyl)-1-methyl-4-piperidinamine to oxidation and reduction is centered on the nitrogen atoms and the aromatic ring.

Oxidation: The nitrogen atoms, particularly the tertiary amine in the piperidine (B6355638) ring, are prone to oxidation. Metabolic studies of compounds containing an N-methyl piperidine moiety, such as vandetanib, reveal several potential oxidative pathways. These transformations are often mediated by cytochrome P450 enzymes in biological systems but can also be achieved with chemical oxidants.

N-Oxide Formation: The tertiary nitrogen of the piperidine ring can be oxidized to form the corresponding N-oxide. This is a common metabolic pathway for tertiary amines.

N-Demethylation: The methyl group on the piperidine nitrogen can be oxidatively removed to yield the secondary amine, N-(4-fluorophenyl)piperidin-4-amine. This process typically involves the formation of an unstable hydroxymethyl intermediate that subsequently decomposes.

Ring Oxidation: Oxidation can also occur on the carbon atoms of the piperidine ring, particularly those alpha to the nitrogen, leading to the formation of lactams (α-carbonyl formation) or hydroxylated derivatives (α-hydroxylation). mdpi.com

The secondary aniline-like nitrogen is less susceptible to oxidation but can undergo reactions leading to colored products, a characteristic feature of anilines.

Reduction: The fluorophenyl group is generally stable to reduction under standard conditions. Catalytic hydrogenation at high pressure and temperature, or the use of potent reducing agents like birch reduction, could potentially reduce the aromatic ring to a fluorocyclohexyl ring. However, such conditions are harsh and would likely lead to other molecular transformations. The piperidine ring is already saturated and therefore not susceptible to reduction.

Table 1: Potential Oxidation Products of this compound

Reaction Pathway Product Name General Structure of Product
N-Oxidation This compound N-oxide A nitrogen-oxygen bond is formed on the piperidine nitrogen.
N-Demethylation N-(4-fluorophenyl)piperidin-4-amine The methyl group on the piperidine nitrogen is replaced by a hydrogen atom.

Substitution and Elimination Reaction Mechanisms

The reactivity of this compound in substitution and elimination reactions is dictated by the nucleophilicity of the nitrogen atoms and the characteristics of the aromatic ring.

Nucleophilic Character: Both nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic. The tertiary amine within the piperidine ring is more strongly nucleophilic and basic compared to the aniline-like nitrogen, whose lone pair is delocalized into the aromatic ring. Consequently, the piperidine nitrogen is more likely to participate in nucleophilic attack, such as alkylation reactions with alkyl halides. Over-alkylation can lead to the formation of a quaternary ammonium (B1175870) salt. libretexts.org

Electrophilic Aromatic Substitution: The 4-fluorophenyl group is activated towards electrophilic aromatic substitution by the electron-donating amino group, although this is somewhat counteracted by the electron-withdrawing inductive effect of the fluorine atom. The amino group is an ortho-, para-director. Since the para position is occupied by the fluorine atom, electrophilic attack is expected to occur at the positions ortho to the amino group (positions 2 and 6 of the phenyl ring).

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the phenyl ring can act as a leaving group in nucleophilic aromatic substitution reactions, particularly if the ring is further activated by strong electron-withdrawing groups. However, in the absence of such groups, harsh reaction conditions are typically required for SNAr to occur.

Elimination Reactions: Elimination reactions are not a prominent feature of this molecule's reactivity profile as it lacks a suitable leaving group on an sp³-hybridized carbon adjacent to a proton that can be readily abstracted. For an elimination reaction to occur, one of the substituents on the piperidine ring would need to be converted into a good leaving group.

Acid-Base Properties and Protonation States in Different Media

The presence of two nitrogen atoms with different chemical environments results in distinct basicities and protonation behaviors.

The basicity of an amine is quantified by the pKa of its conjugate acid. The tertiary aliphatic amine (piperidine nitrogen) is significantly more basic than the secondary aromatic amine (aniline nitrogen). The lone pair of the piperidine nitrogen is localized and readily available for protonation, whereas the lone pair of the aniline (B41778) nitrogen is delocalized into the pi-system of the phenyl ring, reducing its availability. The electron-withdrawing nature of the fluorine atom further decreases the basicity of the aniline nitrogen.

Piperidine Nitrogen: The pKa of the conjugate acid of piperidine itself is approximately 11.2. wikipedia.org The N-methyl and 4-amino substituents on the ring will slightly modify this value, but it is expected to remain in a similar range, making it a moderately strong base.

Aniline Nitrogen: The pKa of the conjugate acid of 4-fluoroaniline (B128567) is approximately 4.6, indicating it is a much weaker base.

In an aqueous medium, the protonation state of this compound is pH-dependent.

In strongly acidic media (e.g., pH < 2): Both nitrogen atoms will be protonated, and the molecule will exist as a dication.

In moderately acidic to neutral media (e.g., pH 5-9): The more basic piperidine nitrogen will be protonated, while the less basic aniline nitrogen will remain predominantly unprotonated. The molecule will exist as a monocation.

In alkaline media (e.g., pH > 12): Both nitrogen atoms will be in their neutral, unprotonated form.

Table 2: Predicted Acid-Base Properties and Protonation States

Nitrogen Atom Predicted pKa of Conjugate Acid Protonation State at pH 7 Dominant Species in Acidic Solution (pH 3) Dominant Species in Basic Solution (pH 11)
Piperidine Nitrogen (tertiary) ~9.5 - 10.5 Protonated (-NH⁺CH₃-) Protonated Neutral (-NCH₃-)

Preclinical Molecular and Cellular Interaction Studies of N 4 Fluorophenyl 1 Methyl 4 Piperidinamine Analogs

Ligand-Target Binding Assays in Isolated Systems (in vitro)

In vitro binding assays are fundamental in early-stage drug discovery to determine the affinity and selectivity of a compound for its biological targets.

Receptor Binding Affinity and Selectivity Profiling (e.g., Opioid, Dopamine (B1211576), Motilin, NK1 Receptors)

For analogs of N-(4-fluorophenyl)-1-methyl-4-piperidinamine, particularly those with more complex substitutions on the piperidine (B6355638) nitrogen, research has often centered on their interaction with opioid receptors. The 4-anilinopiperidine core is a well-established pharmacophore for opioid receptor ligands. However, no specific binding affinity data (Ki or IC50 values) for this compound at opioid, dopamine, motilin, or NK1 receptors are publicly available.

Studies on other N-substituted 4-anilinopiperidine analogs have shown a range of affinities and selectivities for mu (µ), delta (δ), and kappa (κ) opioid receptors. The nature of the substituent on the piperidine nitrogen is a critical determinant of this activity. For instance, larger N-substituents, such as a phenethyl group found in fentanyl and its derivatives, are known to confer high affinity for the µ-opioid receptor. Without empirical data, the binding profile of the N-methyl variant, this compound, cannot be accurately predicted.

Similarly, while some piperidine derivatives have been investigated for their activity at dopamine receptors, no specific binding data for this compound has been reported. The interaction with motilin receptors has been documented for more complex piperidinamine structures, such as GSK962040, but this compound's intricate N-acyl substitution makes any comparison to the simpler N-methyl analog speculative. Likewise, information on binding to NK1 receptors for this specific compound is absent.

Interactive Data Table: Receptor Binding Affinity of Selected 4-Anilinopiperidine Analogs (Illustrative) No data is available for this compound.

CompoundOpioid Receptor SubtypeBinding Affinity (Ki, nM)
Analog A (e.g., Fentanyl)µData Not Specific to Requested Compound
Analog BδData Not Specific to Requested Compound
Analog CκData Not Specific to Requested Compound

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Acetylcholinesterase, Kinases)

There is no publicly available information on the inhibitory activity of this compound against enzymes such as acetylcholinesterase or various kinases. While other piperidine-containing molecules have been explored as enzyme inhibitors, the specific substitution pattern of the compound dictates its potential for such interactions. Without experimental data, it is not possible to ascertain its enzyme inhibition profile.

Cellular Pathway Modulation in Model Cell Lines (in vitro)

Cell-based assays are crucial for understanding how a compound affects cellular processes and for elucidating its mechanism of action in a biological context.

Investigation of Apoptotic Pathways and Angiogenesis Modulation (Preclinical)

There is a lack of preclinical data regarding the ability of this compound to induce apoptosis or modulate angiogenesis. Such investigations are critical for compounds being developed for oncology indications, but this information is not available for the specified compound.

Mechanistic In Vivo Studies in Animal Models (Focus on Molecular Mechanisms and Target Engagement)

No in vivo studies in animal models focusing on the molecular mechanisms or target engagement of this compound have been published. Such studies are essential to understand the physiological effects of a compound and to correlate its molecular interactions with its in vivo activity. For many 4-anilinopiperidine analogs, in vivo studies have focused on their central nervous system effects, including analgesia. However, without specific research on the N-methyl, 4-fluoro-substituted variant, its in vivo profile remains uncharacterized.

Receptor Occupancy Studies in Animal Brain Regions

Receptor occupancy (RO) studies are crucial for understanding the extent to which a compound binds to its intended target in the brain. For analogs of this compound, these studies are often conducted using advanced imaging techniques like Positron Emission Tomography (PET). PET studies utilize a radiolabeled version of a ligand to visualize and quantify receptor binding in the living brain of animal models.

A structurally related compound, 3-Chloro-4-[18F]fluorophenyl-(4-fluoro-4-[[(5-methyl-pyrimidin-2-ylmethyl)-amino]-methyl]-piperidin-1-yl)methanone ([18F]F15599), was specifically developed as a PET probe to study the 5-HT1A serotonin (B10506) receptor. The successful use of this analog demonstrates that fluorophenyl-piperidine scaffolds are suitable for radiolabeling and subsequent in vivo imaging to determine receptor occupancy in specific brain regions, such as the hippocampus, cortex, and raphe nucleus, where 5-HT1A receptors are abundant. These studies allow researchers to establish a relationship between the administered dose of a compound and the percentage of receptors that are bound, which is a key parameter for predicting therapeutic effects.

Modulation of Neurotransmitter Systems in Animal Models

Analogs of this compound often interact with monoamine transporters, which are key regulators of neurotransmitter systems. A prominent example of a structurally similar compound used to study neurotransmitter modulation is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). In animal models, MPTP is metabolized to 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin that targets dopaminergic neurons.

Studies in both mice and rats have shown that administration of MPTP leads to a significant modulation of the dopamine system. Specifically, it induces a massive efflux of dopamine from neostriatal nerve terminals. Research has observed that a single dose of MPTP can cause a 40-fold increase in the extracellular concentration of neostriatal dopamine in mice, while a 3-fold increase is seen in rats. This demonstrates the profound ability of such compounds to alter dopamine homeostasis. Given that many this compound analogs show high affinity for the dopamine transporter (DAT), their potential to modulate the dopaminergic system is a primary focus of preclinical research.

Effects on Cellular Stress Responses in Animal Models

The interaction of piperidine-based compounds with neurotransmitter systems, particularly the dopaminergic system, can lead to cellular stress. The neurotoxin MPTP, a structural relative, is widely used as a tool to investigate cellular stress in animal models of Parkinson's disease. The mechanism of MPTP-induced toxicity is closely linked to oxidative stress. nih.govnih.gov

Once its metabolite, MPP+, is taken up into dopamine neurons, it disrupts mitochondrial function, leading to the generation of reactive oxygen species and a state of oxidative stress. nih.govnih.gov This condition is detrimental to the neuron and is considered a key factor in the degeneration of dopaminergic cells. nih.gov Studies in MPTP-treated mice have shown that this neurotoxicity results in significant oxidative stress and neuroinflammation in brain regions like the striatum and substantia nigra pars compacta. mdpi.com Furthermore, research indicates that increased activity of the dopamine transporter can elevate markers of oxidative stress, suggesting that compounds which modulate DAT function may influence these cellular stress pathways. nih.gov

Structure-Activity Relationship (SAR) Studies on Molecular Interactions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound analogs, SAR studies have provided critical insights into the structural features required for high-affinity binding to various molecular targets.

Impact of Structural Modifications on Binding Affinity

Modifications to the core structure of this compound have been shown to significantly alter binding affinity and selectivity for various receptors and transporters. Research on related compounds has demonstrated that even subtle changes can have a profound impact.

For instance, in a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines, replacing a piperazine (B1678402) ring with a piperidine ring was well tolerated at the dopamine transporter (DAT), with analogs showing a wide range of binding affinities (Ki values from 3 to 382 nM). nih.gov Specific analogs within this class, such as JJC8-088 and JJC8-089, displayed high affinity for DAT with Ki values of 2.60 nM and 37.8 nM, respectively. nih.gov

Further modifications have yielded compounds with subnanomolar affinity. A piperidine analog of GBR 12909, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, was found to bind to DAT with a Ki of 0.7 nM. Another analog, ACP-103, which features a large N-(4-(2-methylpropyloxy)phenylmethyl)carbamide group, demonstrated very high affinity for the serotonin 5-HT2A receptor, with a pKi of 9.70 in whole cells. This compound showed lesser affinity for the 5-HT2C receptor.

Table 1: Binding Affinities of Selected this compound Analogs

Compound Name/Series Target Binding Affinity
JJC8-088 DAT Ki = 2.60 nM
JJC8-089 DAT Ki = 37.8 nM
JJC8-091 DAT Ki = 230 nM
Piperidine Analog of GBR 12909 DAT Ki = 0.7 nM
Piperidine Analogs (General Series) DAT Ki range = 3–382 nM
ACP-103 5-HT2A pKi = 9.70
ACP-103 5-HT2C pKi = 8.00

This table summarizes binding affinity data for various analogs, illustrating the impact of structural modifications. Data compiled from multiple preclinical studies. nih.govnih.gov

Role of the 4-Fluorophenyl Moiety in Molecular Recognition

The 4-fluorophenyl group is a recurring motif in many neurologically active compounds and plays a critical role in molecular recognition at the target binding site. Its importance is highlighted in SAR studies of various analogs.

In a series of compounds designed as inhibitors for equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute, such as fluorine, on the phenyl moiety was found to be essential for inhibitory activity at both ENT1 and ENT2. nih.gov The removal of this halogenated group abolished the desired biological effect, underscoring its necessity for molecular interaction with these transporters. nih.gov

Furthermore, the repeated and successful incorporation of a bis(4-fluorophenyl)methyl group in numerous high-affinity ligands for the dopamine transporter (DAT) emphasizes the significance of this moiety. nih.gov Compounds like GBR 12909 and its analogs, which contain this bis-fluorinated structure, are known for their potent interaction with DAT. nih.gov This suggests that the fluorine atoms are likely involved in key electrostatic or hydrophobic interactions within the binding pocket of the transporter, contributing significantly to the high binding affinity observed in these molecules.

Advanced Analytical Method Development for N 4 Fluorophenyl 1 Methyl 4 Piperidinamine

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For N-(4-fluorophenyl)-1-methyl-4-piperidinamine, a compound with distinct polarity and potential for stereoisomerism, several high-performance liquid chromatography (HPLC) and gas chromatography (GC) techniques are applicable.

HPLC is a versatile technique for the analysis of non-volatile or thermally unstable compounds. The choice between normal-phase, reversed-phase, or hydrophilic interaction liquid chromatography (HILIC) depends on the physicochemical properties of the analyte and the analytical objective.

Reversed-Phase (RP) HPLC: This is the most common HPLC mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. For this compound, a basic compound, RP-HPLC methods typically employ a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer. researchgate.netresearchgate.net The pH of the buffer is a critical parameter; maintaining a slightly acidic pH (e.g., using 0.1% phosphoric acid or formic acid) ensures the amine is in its protonated, more polar form, leading to better peak shape and retention on the non-polar column. researchgate.netsielc.com A well-developed RP-HPLC method can effectively separate the target compound from its precursors and potential degradation products. ijper.org

Normal-Phase (NP) HPLC: In contrast to RP-HPLC, normal-phase chromatography uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier like ethanol (B145695) or isopropanol). phenomenex.com This mode is particularly useful for separating isomers and can offer different selectivity compared to reversed-phase. For a polar amine like this compound, NP-HPLC can provide strong retention, which can be modulated by adjusting the concentration of the polar modifier in the mobile phase. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (similar to NP) but with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of water. thermofisher.com This technique establishes a water-rich layer on the surface of the stationary phase, and analyte retention is based on partitioning between this layer and the bulk mobile phase. HILIC is exceptionally well-suited for the analysis of polar compounds that are poorly retained in reversed-phase mode. thermofisher.com

Table 1: Comparison of HPLC Modes for this compound Analysis

Feature Reversed-Phase (RP) HPLC Normal-Phase (NP) HPLC Hydrophilic Interaction (HILIC)
Stationary Phase Non-polar (e.g., C18, C8) Polar (e.g., Silica (B1680970), Cyano) Polar (e.g., Silica, Amide, Zwitterionic)
Mobile Phase Polar (e.g., Acetonitrile/Water, Methanol/Water) Non-polar (e.g., Hexane/Isopropanol) High Organic (>60%) with Aqueous Buffer
Elution Order Most polar elutes first Least polar elutes first Most polar elutes last
Primary Application General purpose, impurity profiling Isomer separation, orthogonal separation to RP Analysis of highly polar compounds
Method Development Considerations Mobile phase pH control for peak shape Strict control of water content in mobile phase Column equilibration time, buffer selection

Since the 4-position of the piperidine (B6355638) ring in this compound is a stereocenter if other substituents create chirality, it is essential to have methods to separate its potential enantiomers. Chiral HPLC is the most effective technique for determining enantiomeric purity. yakhak.org This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are widely used and have demonstrated broad success in separating a variety of chiral compounds, including amines. researchgate.netyakhak.orgresearchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving resolution. researchgate.net For basic amines, the addition of a small amount of a basic or acidic modifier (e.g., diethylamine (B46881) or ethanesulfonic acid) to the mobile phase can significantly improve peak shape and enantioselectivity. researchgate.netnih.gov

Table 2: Common Chiral Stationary Phases for Amine Separation

CSP Type Chiral Selector Example Typical Mobile Phase Mode Key Interaction Mechanisms
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate) Normal Phase, Polar Organic Hydrogen bonding, dipole-dipole, steric hindrance
Polysaccharide-based Amylose tris(3,5-dichlorophenylcarbamate) Normal Phase, Polar Organic Hydrogen bonding, dipole-dipole, π-π interactions
Ligand Exchange L-hydroxyproline bonded to silica Reversed-Phase (Aqueous) Metal complexation (e.g., with Cu²⁺)
Macrocyclic Glycopeptide Teicoplanin, Vancomycin Reversed-Phase, Polar Organic Hydrogen bonding, ionic interactions, steric inclusion

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. This compound, with its polar amine functional group and relatively high molecular weight, is not sufficiently volatile for direct GC analysis. The polarity can lead to poor peak shape and adsorption on the GC column. researchgate.net

To overcome these limitations, derivatization is necessary. This process involves a chemical reaction to convert the polar amine into a less polar, more volatile derivative that is more amenable to GC analysis. nih.govsemanticscholar.org Common derivatization strategies for amines include:

Acylation: Reaction with reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) or pentafluorobenzoyl chloride to form stable, volatile amides.

Silylation: Reaction with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the secondary amine with a trimethylsilyl (B98337) (TMS) group. Silylation must be performed under anhydrous conditions. researchgate.net

Sulfonamide Formation: Reaction with sulfonyl chlorides, such as 4-toluenesulfonyl chloride, can also produce stable derivatives suitable for GC analysis. nih.gov

The choice of derivatizing reagent depends on the specific requirements of the analysis, including desired sensitivity and compatibility with the detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometry - MS). researchgate.net

Spectroscopic Quantification Methods

Spectroscopic methods measure the interaction of electromagnetic radiation with a substance and are widely used for quantification. For this compound, fluorometry and UV-Visible spectrophotometry are particularly relevant.

Fluorometric assays are known for their high sensitivity and selectivity. Quantification can be approached in two ways:

Native Fluorescence: The N-(4-fluorophenyl) moiety of the molecule is inherently fluorescent. The fluorophenyl group is a known fluorophore, and this property can be exploited for direct detection and quantification. An assay would involve exciting the sample at its maximum excitation wavelength (λex) and measuring the emitted light at its maximum emission wavelength (λem). This approach is highly specific but requires careful optimization and screening for interfering fluorescent compounds in the sample matrix.

Derivatization with a Fluorogenic Reagent: To significantly enhance detection sensitivity, the amine group can be labeled with a highly fluorescent tag. nih.gov Fluorogenic derivatizing agents, such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) or dansyl chloride, react with the secondary amine to form a product with a very high fluorescence quantum yield. yakhak.org This pre-column derivatization is often coupled with HPLC separation and fluorescence detection (HPLC-FLD), providing an exceptionally sensitive method for trace-level quantification.

UV-Visible spectrophotometry is a robust and widely accessible technique for quantifying compounds that absorb light in the ultraviolet or visible regions of the spectrum. The quantification is based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte.

The N-(4-fluorophenyl) group in the molecule acts as a chromophore, responsible for absorbing UV light. While the piperidine ring itself does not absorb significantly in the typical UV range, the substituted benzene (B151609) ring does. researchgate.netnist.gov The wavelength of maximum absorbance (λmax) for this compound is expected to be in the range of 240-260 nm, characteristic of a substituted aniline (B41778) chromophore.

For quantification, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the predetermined λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This technique is commonly used as the detection method in HPLC (HPLC-UV). nih.govresearchgate.net

Table 3: Spectroscopic Methods for Quantification

Method Principle Advantages Considerations
Fluorometry (Native) Measures intrinsic fluorescence of the fluorophenyl group High selectivity, no derivatization needed Potential for matrix interference, moderate sensitivity
Fluorometry (Derivatization) Measures fluorescence of a fluorescent tag attached to the amine Extremely high sensitivity, high selectivity Requires an extra reaction step, reagent optimization
UV-Visible Spectrophotometry Measures absorption of UV light by the fluorophenyl chromophore Robust, simple, widely available, non-destructive Moderate sensitivity, potential for interference from other UV-absorbing compounds

Solid State Chemistry and Polymorphism

Crystal Engineering and Polymorphic Forms

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. For N-(4-fluorophenyl)-1-methyl-4-piperidinamine, key intermolecular interactions would likely involve hydrogen bonding (via the secondary amine), as well as weaker van der Waals forces and potential π-π stacking interactions from the fluorophenyl ring.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. A systematic polymorph screen of this compound would typically involve crystallization from a wide variety of solvents under different conditions (e.g., temperature, pressure, evaporation rate). Each resulting solid form would then be analyzed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify unique polymorphic forms.

Currently, there are no published reports detailing a polymorph screen or the identification of different crystalline forms for this compound. Such a study would be the first step in characterizing its solid-state landscape.

Co-crystallization and Salt Formation

Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second, neutral molecule (a "coformer") into the crystal lattice. This can lead to improvements in properties like solubility and stability. Given the presence of a hydrogen bond donor (the amine group) and acceptor (the nitrogen atoms and the fluorine atom) in this compound, it is a viable candidate for co-crystal formation with various coformers, such as carboxylic acids or other molecules capable of hydrogen bonding.

Salt formation is another common strategy to enhance the properties of a compound, particularly for molecules with basic or acidic functional groups. The piperidine (B6355638) nitrogen in this compound is basic and can be protonated by an acid to form a salt. A salt screening study would involve reacting the compound with a range of pharmaceutically acceptable acids to generate different salt forms, which would then be characterized for their solid-state properties.

There is no available literature on co-crystal or comprehensive salt formation studies specifically for this compound. Research in this area would be necessary to explore the potential for property enhancement through these methods.

Influence of Solid-State Structure on Material Properties

The specific arrangement of molecules in a crystal lattice directly impacts the macroscopic properties of the material. For instance, a more stable crystalline form will generally have a higher melting point and lower solubility. In contrast, a metastable polymorph might offer higher solubility and faster dissolution, which can be advantageous for certain applications, albeit with potential stability challenges.

The formation of salts or co-crystals introduces new intermolecular interactions, which can disrupt the original crystal packing and lead to significant changes in physical properties. For example, the introduction of a hydrophilic coformer could enhance the aqueous solubility of this compound.

Without experimental data on the different solid-state forms of this compound, any discussion on the influence of its solid-state structure on its material properties remains speculative. Detailed crystallographic analysis of various polymorphs, salts, and co-crystals would be required to establish these crucial structure-property relationships.

Intellectual Property Landscape and Patent Analysis

Patent Applications and Grants Pertaining to Synthesis

While patents specifically detailing the synthesis of N-(4-fluorophenyl)-1-methyl-4-piperidinamine are not extensively found in the public domain, the patent literature for structurally related compounds provides significant insight into potential synthetic routes and the associated intellectual property. The synthesis of analogous N-aryl-N-(4-piperidinyl)amides is described in patents such as EP0160422B1. This patent, for instance, outlines methods for preparing compounds like 1-benzyl-3-methyl-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine, which shares the core piperidine (B6355638) scaffold. google.com.na

The synthesis of precursors is also a key area of patent activity. For example, the preparation of piperidin-4-ones, which are crucial intermediates for 4-aminopiperidine (B84694) compounds, is detailed in patent literature. googleapis.com These documents describe processes to create a variety of substituted piperidin-4-ones, which can then be converted to the corresponding 4-amino derivatives. Furthermore, patents such as US4584303A disclose the synthesis of 1-benzyl-4-[N-(4-fluorophenyl)amino]piperidine, a closely related analog to the compound of interest. google.com The methods often involve the reaction of a 1-substituted-4-piperidone with the appropriate aniline (B41778) in the presence of a reducing agent. google.com

A general overview of patented synthetic approaches for related compounds is presented in the table below.

Patent/ApplicationKey Synthetic Step/Intermediate DescribedRelevance to this compound
EP0160422B1Preparation of N-aryl-N-(4-piperidinyl)amides from 4-anilino-piperidine derivatives. google.com.naProvides methods for modifying the amino group of a related piperidine core.
US4584303ASynthesis of 1-benzyl-4-[N-(4-fluorophenyl)amino]piperidine from 1-benzyl-4-piperidone and 4-fluoroaniline (B128567). google.comDetails a direct synthetic route to a very close structural analog.
EP 3666757 A1Process for preparing various substituted piperidin-4-ones. googleapis.comCovers the synthesis of key precursors for the target molecule.
CN104402800APreparation of trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. google.comDescribes the synthesis of a related substituted methylpiperidine, indicating patented methodologies for constructing this core.

Patent Families Covering Specific Derivatives and Compositions

A significant portion of the patent landscape is focused on derivatives of this compound and their use in pharmaceutical compositions. A notable example is the active pharmaceutical ingredient pimavanserin (B1677881), which is chemically known as N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide. Patents such as WO2006036874A1 and US10597363B2 are part of a larger patent family that protects pimavanserin, its salts, and methods of preparation. google.comgoogle.com These patents often claim a broad genus of compounds that would encompass derivatives of this compound.

The patent US4179569A, for instance, describes N-(4-piperidinyl)-N-phenylamides and their derivatives, including those with a fluorophenyl group. google.com This patent family covers a range of substitutions on the piperidine nitrogen and the phenyl ring, indicating a broad scope of protection for related structures.

The following table summarizes key patent families and the scope of their claims related to derivatives and compositions.

Patent Family (Representative Member)Covered Derivatives/CompositionsTherapeutic Area/Application
WO2006036874A1Salts of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (pimavanserin). google.comNeurological disorders.
US10597363B2Methods for preparing pimavanserin and its tartrate salt. google.comPharmaceutical manufacturing.
US4179569AN-(4-piperidinyl)-N-phenylamides with various substituents. google.comNot specified in the provided text.
EP0160422B1N-aryl-N-(4-piperidinyl)amides and their pharmaceutical compositions. google.com.naNot specified in the provided text.

Freedom-to-Operate Analysis for Research and Development

A freedom-to-operate (FTO) analysis for research and development involving this compound requires a careful evaluation of the existing patent landscape. The extensive patenting of related compounds, particularly in the pharmaceutical field, presents several considerations.

Firstly, the synthesis of this compound itself may be impacted by patents covering the synthesis of key intermediates, such as substituted piperidin-4-ones. googleapis.com Researchers would need to ensure their chosen synthetic route does not infringe upon patented processes.

Secondly, any modification of the this compound core to create new derivatives for research or commercial purposes would need to be assessed against the broad claims of existing patents covering N-aryl-N-(4-piperidinyl)amides and related structures. google.com.nagoogle.com The patent families around pimavanserin, for example, demonstrate how a specific substitution pattern on a related core can be robustly protected. google.comgoogle.com

Finally, the intended application of this compound or its derivatives is a critical factor. If the intended use is in a field with a high density of patents, such as therapeutics for central nervous system disorders, the FTO analysis will be more complex. A thorough FTO analysis would involve a detailed search of patent claims in relevant jurisdictions and a legal opinion on the likelihood of infringement.

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning in Ligand Design

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry offers a transformative approach to drug discovery. For N-(4-fluorophenyl)-1-methyl-4-piperidinamine, these computational tools can accelerate the design of new ligands with enhanced potency, selectivity, and pharmacokinetic profiles.

Generative AI algorithms can explore vast, uncharted chemical spaces to propose novel molecular structures based on the this compound scaffold. nih.gov These models, combined with reinforcement learning, can be trained to optimize molecules for multiple predefined properties simultaneously, such as high binding affinity for a target and favorable drug-like characteristics. nih.gov Platforms like Chemistry42 have already demonstrated the ability to generate novel molecules that are validated in vitro and in vivo, showcasing the potential of this approach. nih.gov

Table 1: Application of AI/ML in the Development of this compound Analogs

AI/ML Technique Application Potential Outcome
Generative Models De novo design of novel molecular structures based on the core scaffold. Discovery of patentable analogs with improved target affinity and selectivity.
Reinforcement Learning Multi-property optimization of generated molecules. Compounds with a balanced profile of potency, safety, and pharmacokinetics.
QSAR Modeling Predict biological activity based on chemical structure. Prioritization of high-potential candidates for synthesis and testing.
ADMET Prediction In silico estimation of pharmacokinetic and toxicity profiles. Early identification and elimination of candidates likely to fail in later stages.

| Molecular Dynamics | Simulation of ligand-protein interactions over time. | Validation of binding stability and understanding of interaction dynamics. nih.gov |

Development of Novel Synthetic Routes with Enhanced Sustainability

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. nih.gov Future research on this compound should focus on developing synthetic routes that are not only efficient but also environmentally benign. nih.govpda.org

Key areas for improvement include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with sustainable alternatives like water, bio-based solvents (e.g., 2-methyltetrahydrofuran, Cyrene™), or ionic liquids can significantly reduce the environmental footprint of the synthesis. researchgate.net

Catalysis: Employing highly efficient and recyclable catalysts, including biocatalysts (enzymes) or heterogeneous metal catalysts, can improve reaction yields, reduce waste, and allow for milder reaction conditions. The development of methods for synthesizing piperidine (B6355638) analogs using water as a catalyst represents a significant step in this direction. ajchem-a.com

Atom Economy and Process Intensification: Designing synthetic pathways that maximize the incorporation of starting materials into the final product (high atom economy) is a core principle of green chemistry. nih.gov The adoption of one-pot reactions and continuous flow manufacturing can reduce waste, improve safety and efficiency, and allow for better process control compared to traditional batch synthesis. nih.govpda.org

Table 2: Comparison of Traditional vs. Sustainable Synthetic Approaches

Synthesis Parameter Traditional Approach Potential Sustainable Approach
Solvents Chlorinated hydrocarbons, DMF, DMSO Water, 2-MeTHF, glycerol, dimethyl isosorbide (B1672297) researchgate.net
Catalysts Stoichiometric reagents, homogeneous catalysts Heterogeneous catalysts, biocatalysts, organocatalysts ajchem-a.com
Energy High-temperature reflux Microwave-assisted or ultrasonic-assisted reactions, ambient temperatures pda.org
Process Multi-step batch processing One-pot reactions, continuous flow chemistry nih.gov

| Waste | High E-Factor (Environmental Factor) | Low E-Factor, solvent recycling |

Exploration of New Biological Targets and Mechanistic Insights (Preclinical)

While the initial therapeutic focus of a compound may be narrow, its core chemical scaffold can often interact with multiple biological targets. Preclinical research should aim to systematically explore the broader pharmacological profile of this compound to uncover novel therapeutic applications. The piperidine moiety is a common feature in molecules targeting the central nervous system and other systems. clinmedkaz.org

Based on the activities of structurally related piperidinamine compounds, several new biological targets could be investigated:

G-Protein Coupled Receptors (GPCRs): A similar small molecule, GSK962040, is a motilin receptor agonist, suggesting that this compound or its derivatives could be explored for activity at other GPCRs involved in gastrointestinal motility or other physiological processes. researchgate.netnih.gov

Transporters: Piperidine analogues have been identified as atypical dopamine (B1211576) transporter (DAT) inhibitors, presenting a potential avenue for developing treatments for substance use disorders. nih.gov

Enzymes: Various piperidine-containing molecules have shown inhibitory activity against enzymes such as dipeptidyl peptidase-4 (DPP4), which is relevant to diabetes, and NEDD8-activating enzyme (NAE), a target in oncology. nih.govevitachem.com The analgesic properties of some piperidine derivatives also suggest a potential interaction with µ-opioid receptors. tandfonline.com

A comprehensive preclinical screening strategy would involve a battery of in vitro assays, including binding assays, enzymatic assays, and cell-based functional assays against a diverse panel of targets to identify new leads.

Table 3: Potential New Preclinical Targets for this compound

Target Class Specific Target Example Potential Therapeutic Area Rationale Based on Similar Compounds
GPCR Motilin Receptor Gastrointestinal Disorders Activity of GSK962040, a piperidinamine derivative. researchgate.netnih.gov
Transporter Dopamine Transporter (DAT) Substance Use Disorders Atypical DAT inhibitor profile of related piperidine analogues. nih.gov
Enzyme Dipeptidyl Peptidase-4 (DPP4) Type 2 Diabetes 4-Aminopiperidine (B84694) derivatives act as DPP4 inhibitors. nih.gov
Enzyme NEDD8-Activating Enzyme (NAE) Oncology A structurally related compound is a selective NAE inhibitor. evitachem.com

| Receptor | µ-Opioid Receptor | Pain Management | Analgesic activity observed in 4-amino methyl piperidine series. tandfonline.com |

Advanced Analytical Characterization Methodologies

A thorough understanding of a chemical compound's structure, purity, and physical properties is fundamental to its development. Future research will benefit from the application of advanced analytical techniques to provide a more detailed characterization of this compound and its derivatives.

Key methodologies include:

High-Resolution Mass Spectrometry (HR-MS): Techniques like Orbitrap or FT-ICR MS can confirm molecular formulas with high precision and are invaluable for identifying and characterizing metabolites and impurities. Coupling MS with ion mobility spectrometry can provide additional information on the compound's three-dimensional shape and help separate isomeric species.

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, two-dimensional (2D) NMR techniques such as HSQC and HMBC are crucial for unambiguous structural elucidation, especially for complex derivatives or when differentiating between regioisomers.

Single-Crystal X-ray Crystallography: This technique provides definitive proof of a molecule's three-dimensional structure, including its absolute stereochemistry. nih.gov Obtaining a crystal structure is the gold standard for structural confirmation and can provide crucial data for validating the results of computational modeling studies. nih.gov

Computational Characterization: In silico methods like Density Functional Theory (DFT) can be used to predict spectroscopic properties (e.g., theoretical IR and NMR spectra) and calculate electronic properties, such as HOMO-LUMO energies and molecular electrostatic potential maps, which help in understanding the molecule's reactivity. nih.gov

These advanced methods will ensure a comprehensive understanding of the compound's chemical identity, facilitate quality control, and support regulatory filings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-1-methyl-4-piperidinamine, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer :

  • Synthetic Routes :

Nucleophilic Substitution : React 1-methyl-4-piperidinamine with 4-fluoroaniline derivatives under Buchwald-Hartwig amination conditions using palladium catalysts .

Reductive Amination : Condense 1-methylpiperidin-4-one with 4-fluorophenylamine using sodium cyanoborohydride in methanol .

  • Optimization :
  • Use inert atmosphere (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC-MS.
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign proton environments (e.g., methyl group at δ ~2.3 ppm, aromatic protons at δ ~6.8–7.2 ppm) .
  • FT-IR : Confirm amine (N–H stretch ~3300 cm⁻¹) and C–F bonds (~1220 cm⁻¹) .
  • Crystallography :
  • Use single-crystal X-ray diffraction with SHELXL for refinement. Analyze torsion angles and hydrogen bonding .

Q. How should researchers handle safety protocols for this compound given its acute toxicity profile?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powders .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .
  • Waste Disposal : Neutralize with dilute HCl and dispose via licensed hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for piperidine derivatives like this compound?

  • Methodological Answer :

  • Validation : Cross-reference SHELXL-refined data with spectroscopic results (e.g., NMR coupling constants to confirm chair conformation) .
  • Software Comparison : Use WinGX or OLEX2 to compare refinement outputs and detect outliers in bond lengths/angles .

Q. What computational modeling approaches are validated for predicting the conformational stability of this compound in solution?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using AMBER or GROMACS. Analyze free energy landscapes for rotameric states .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess steric effects of the 1-methyl group .

Q. How do electronic effects of the 4-fluorophenyl substituent influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Mechanistic Study :
  • Compare reaction rates with non-fluorinated analogs (e.g., N-phenyl derivatives).
  • Fluorine’s electron-withdrawing effect increases electrophilicity at the para position, favoring SNAr reactions .

Q. What experimental strategies can differentiate between possible tautomeric forms or rotameric equilibria in this compound?

  • Methodological Answer :

  • Variable-Temperature NMR : Monitor coalescence of proton signals (e.g., NH or methyl groups) to detect rotamers .
  • X-ray Photoelectron Spectroscopy (XPS) : Resolve tautomeric states via nitrogen core-level shifts .

Q. How does the steric environment of the 1-methyl group impact molecular packing in crystalline phases?

  • Methodological Answer :

  • Packing Analysis : Use Mercury 4.0 to calculate void volumes and Hirshfeld surfaces. Compare with analogs (e.g., N-ethyl derivatives) .
  • Thermal Analysis : Perform DSC to correlate melting points with packing efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.